Cas no 791569-51-2 (2-AMINO-3-(5-CHLOROPYRIDIN-2-YL)PROPANOIC ACID)

2-Amino-3-(5-chloropyridin-2-yl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring a 5-chloropyridin-2-yl substituent. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients with tailored biological properties. Its structural motif, combining a pyridine ring with an amino acid backbone, enables versatile functionalization, making it useful for designing enzyme inhibitors or receptor modulators. The chlorine substitution enhances its reactivity in cross-coupling reactions, while the carboxylic acid and amino groups provide sites for further derivatization. It is typically handled under controlled conditions due to its potential sensitivity. Suitable for research applications requiring precise molecular scaffolds.
2-AMINO-3-(5-CHLOROPYRIDIN-2-YL)PROPANOIC ACID structure
791569-51-2 structure
Product name:2-AMINO-3-(5-CHLOROPYRIDIN-2-YL)PROPANOIC ACID
CAS No:791569-51-2
MF:C8H9ClN2O2
MW:200.622260808945
CID:5575829
PubChem ID:82658469

2-AMINO-3-(5-CHLOROPYRIDIN-2-YL)PROPANOIC ACID Chemical and Physical Properties

Names and Identifiers

    • 791569-51-2
    • EN300-1964210
    • 2-amino-3-(5-chloropyridin-2-yl)propanoic acid
    • 2-Pyridinepropanoic acid, α-amino-5-chloro- (9CI)
    • 2-AMINO-3-(5-CHLOROPYRIDIN-2-YL)PROPANOIC ACID
    • Inchi: 1S/C8H9ClN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)
    • InChI Key: KVPJWMAKACNVGD-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(N)CC1=NC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 200.0352552g/mol
  • Monoisotopic Mass: 200.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.2Ų
  • XLogP3: -1.8

Experimental Properties

  • Density: 1.406±0.06 g/cm3(Predicted)
  • Boiling Point: 340.9±42.0 °C(Predicted)
  • pka: 2.02±0.10(Predicted)

2-AMINO-3-(5-CHLOROPYRIDIN-2-YL)PROPANOIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1964210-5.0g
2-amino-3-(5-chloropyridin-2-yl)propanoic acid
791569-51-2
5g
$2816.0 2023-06-02
Enamine
EN300-1964210-0.1g
2-amino-3-(5-chloropyridin-2-yl)propanoic acid
791569-51-2
0.1g
$855.0 2023-06-02
Enamine
EN300-1964210-10.0g
2-amino-3-(5-chloropyridin-2-yl)propanoic acid
791569-51-2
10g
$4176.0 2023-06-02
Enamine
EN300-1964210-1.0g
2-amino-3-(5-chloropyridin-2-yl)propanoic acid
791569-51-2
1g
$971.0 2023-06-02
Enamine
EN300-1964210-0.05g
2-amino-3-(5-chloropyridin-2-yl)propanoic acid
791569-51-2
0.05g
$816.0 2023-06-02
Enamine
EN300-1964210-2.5g
2-amino-3-(5-chloropyridin-2-yl)propanoic acid
791569-51-2
2.5g
$1903.0 2023-06-02
Enamine
EN300-1964210-0.25g
2-amino-3-(5-chloropyridin-2-yl)propanoic acid
791569-51-2
0.25g
$893.0 2023-06-02
Enamine
EN300-1964210-0.5g
2-amino-3-(5-chloropyridin-2-yl)propanoic acid
791569-51-2
0.5g
$933.0 2023-06-02

Additional information on 2-AMINO-3-(5-CHLOROPYRIDIN-2-YL)PROPANOIC ACID

Compound CAS No. 791569-51-2: 2-Amino-3-(5-chloropyridin-2-yl)propanoic Acid

The compound CAS No. 791569-51-2, also known as 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid, is a synthetic organic compound with a unique structure that combines an amino group, a pyridine ring, and a carboxylic acid moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure, which includes a substituted pyridine ring and an amino acid-like backbone, makes it a versatile molecule for further functionalization and exploration.

Recent studies have focused on the synthesis methods of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid, aiming to optimize its production efficiency and scalability. Researchers have explored various routes, including microwave-assisted synthesis and catalytic processes, to achieve higher yields and better purity. These advancements have not only improved the manufacturing process but also opened up new possibilities for its use in drug discovery and development.

The pharmacological activity of this compound has been a focal point of research. Preclinical studies have demonstrated its potential as a neuroprotective agent, showing promising results in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate key signaling pathways involved in neuronal protection has been extensively investigated, with findings suggesting its role in reducing oxidative stress and inflammation.

In addition to its pharmacological applications, 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid has also been studied for its biological activity in agricultural settings. Research indicates that it may serve as a potential lead compound for developing new pesticides or herbicides. Its ability to inhibit specific enzymes associated with plant growth regulation has been explored, offering insights into sustainable agricultural practices.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided valuable insights into its binding affinity with various biological targets, such as receptors and enzymes. Such computational approaches have significantly accelerated the drug discovery process by identifying potential therapeutic targets for this compound.

The environmental impact of CAS No. 791569-51-2 has also been a subject of interest. Studies on its biodegradability and toxicity have been conducted to assess its safety profile for industrial and agricultural applications. Preliminary results suggest that the compound exhibits low toxicity to aquatic organisms under controlled conditions, which is a positive indicator for its sustainable use.

Looking ahead, the future of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid lies in further exploration of its therapeutic potential and optimization of its properties for specific applications. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of novel drugs and agrochemicals based on this versatile compound.

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